Antibacterial Activity Against Enterococcus faecalis: Direct IC50 Comparison with IPBC
2,3-Dibromopropyl carbamate exhibits an IC50 of 3.19 µM against Enterococcus faecalis CECT 481, measured via a 2-fold microtiter broth dilution assay over 18 hours [1]. In a directly comparable assay system, the commercial biocide IPBC shows an IC50 of 2.23 µM against the same species [2]. The 1.43-fold difference in potency indicates that while IPBC is marginally more potent, 2,3-dibromopropyl carbamate maintains comparable activity, suggesting its utility where IPBC may be unsuitable due to formulation constraints or regulatory restrictions.
| Evidence Dimension | Inhibition of bacterial growth (IC50) |
|---|---|
| Target Compound Data | 3.19 µM (3190 nM) |
| Comparator Or Baseline | IPBC (3-iodo-2-propynyl butylcarbamate): 2.23 µM (2230 nM) |
| Quantified Difference | 1.43-fold lower potency (i.e., IPBC is 1.43x more potent) |
| Conditions | Enterococcus faecalis CECT 481; 2-fold microtiter broth dilution assay; 18 h incubation |
Why This Matters
This direct potency comparison against a gold-standard industrial biocide provides procurement teams with a quantitative basis for selecting 2,3-dibromopropyl carbamate in applications where IPBC is either cost-prohibitive or restricted.
- [1] BindingDB. BDBM50498340: 2,3-Dibromopropyl carbamate antibacterial activity against Enterococcus faecalis CECT 481 (IC50 = 3.19E+3 nM). Accessed 2026-04-22. View Source
- [2] BindingDB. BDBM50103513: IPBC antibacterial activity against Enterococcus faecalis (IC50 = 2.23E+3 nM). Accessed 2026-04-22. View Source
